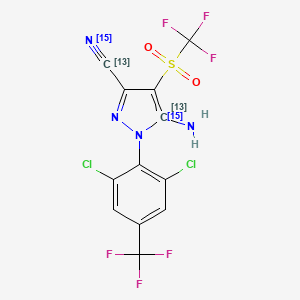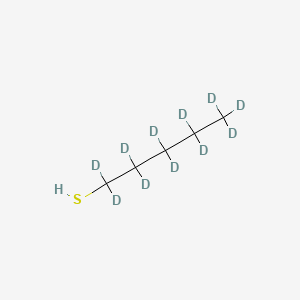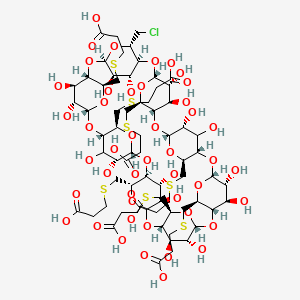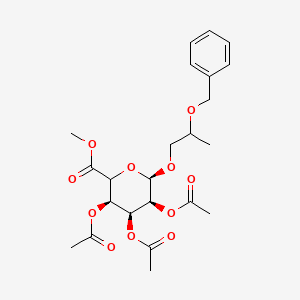
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of functional groups: Amino, carboxy, and sulfo groups are introduced through various substitution reactions, often involving reagents like sulfuric acid, nitric acid, and amines.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a biological stain.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their fluorescence properties. In chemical applications, its reactivity is influenced by the presence of functional groups and the overall molecular structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Widely used in histology for staining tissues.
Uniqueness
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C22H18N2O11S2 |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4) |
Clé InChI |
ZEODGNAPYBBLHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


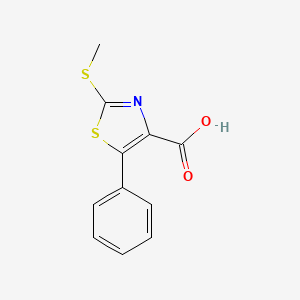
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
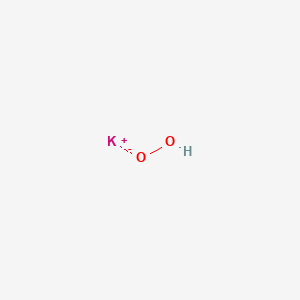
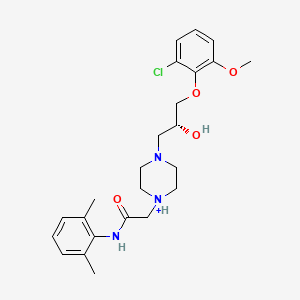
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
